molecular formula C22H25N3O6 B11945821 L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester CAS No. 15027-03-9

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester

Cat. No.: B11945821
CAS No.: 15027-03-9
M. Wt: 427.4 g/mol
InChI Key: NNOXUJSCVGRRPB-SFHVURJKSA-N
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Description

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is a complex organic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.45 g/mol . This compound is a derivative of L-phenylalanine, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pH, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The phenylmethoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]glycylglycyl-, methyl ester
  • L-Phenylalanine, N-(p-anisoyl)-, methyl ester
  • Z-Gly-Gly-L-Phe-OMe

Uniqueness

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester is unique due to its specific protective group and the presence of the glycylglycyl moiety. This makes it particularly useful in selective reactions and as a building block for more complex molecules .

Properties

CAS No.

15027-03-9

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate

InChI

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-16-8-4-2-5-9-16)25-20(27)14-23-19(26)13-24-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,29)(H,25,27)/t18-/m0/s1

InChI Key

NNOXUJSCVGRRPB-SFHVURJKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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